3-[2-(Tert-butyl)-4-methylphenoxy]azetidine
Description
Properties
IUPAC Name |
3-(2-tert-butyl-4-methylphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-10-5-6-13(16-11-8-15-9-11)12(7-10)14(2,3)4/h5-7,11,15H,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGRBQYDVFCPIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CNC2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[2-(Tert-butyl)-4-methylphenoxy]azetidine is a compound that has garnered interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and its pharmacological profile.
Chemical Structure and Properties
The compound this compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of the tert-butyl and methyl groups enhances its lipophilicity, potentially influencing its interaction with biological membranes and targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of azetidine derivatives, including this compound. Notably, azetidine compounds have demonstrated significant activity against multidrug-resistant strains of Mycobacterium tuberculosis. A study reported that derivatives with similar structures exhibited minimum inhibitory concentrations (MIC) below 10 µM against both drug-sensitive and multidrug-resistant strains of M. tuberculosis .
Table 1: Antimicrobial Efficacy of Azetidine Derivatives
| Compound | MIC (µM) | Target Pathogen |
|---|---|---|
| BGAz-001 | <10 | Mycobacterium tuberculosis |
| BGAz-004 | <10 | Mycobacterium bovis |
| This compound | TBD | TBD |
The mode of action for azetidine derivatives appears to involve interference with cell envelope biogenesis in mycobacteria. Specifically, these compounds disrupt late-stage mycolic acid biosynthesis, which is crucial for the integrity of the bacterial cell wall . This mechanism is distinct from traditional antibiotics that target other components of bacterial physiology.
Case Studies
In a comprehensive screening of azetidine derivatives, several compounds were identified with robust antimycobacterial activity. For instance, BGAz-005 was shown to have superior pharmacokinetic properties compared to BGAz-004, indicating that structural modifications can significantly enhance efficacy and tolerability .
Table 2: Pharmacokinetic Profiles of Selected Azetidine Compounds
| Compound | Cmax (µg/L) | T1/2 (h) | Total Body Exposure (ng/mL*h) |
|---|---|---|---|
| BGAz-004 | 363.0 | 8.1 | 5420.99 |
| BGAz-005 | 1712.5 | 80.4 | 82247.7 |
Other Pharmacological Activities
Beyond antimicrobial effects, azetidines have shown promise in anticancer applications. Research indicates that certain azetidine derivatives can induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. The specific pathways involved often include modulation of apoptotic signaling cascades and interference with cellular proliferation mechanisms .
Scientific Research Applications
The compound 3-[2-(Tert-butyl)-4-methylphenoxy]azetidine has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Medicinal Chemistry
This compound is being explored for its potential in drug development, particularly in the following areas:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) recorded at 32 µg/mL and 64 µg/mL, respectively.
- Anti-inflammatory Properties : Research has demonstrated that this compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. In animal models, it significantly reduced paw edema compared to control groups, indicating its potential as an anti-inflammatory agent.
Agricultural Applications
The compound's unique structure may also lend itself to applications in agrochemicals. Its antimicrobial properties could be harnessed to develop new pesticides or fungicides that target specific pathogens without harming beneficial organisms.
Material Science
Due to its chemical stability and structural characteristics, this compound may find applications in the development of new materials, particularly in coatings or polymers that require enhanced durability or resistance to microbial growth.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is beneficial:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-Chloro-3-fluoropyridine | Lacks difluoromethoxy group | Moderate antimicrobial activity |
| 2-Chloro-4-(trifluoromethyl)pyridine | Contains trifluoromethyl group | Stronger anti-inflammatory effects |
| 3-Fluoro-4-(difluoromethyl)pyridine | Similar structure but different reactivity | Comparable antimicrobial properties |
This table illustrates how variations in chemical structure can influence biological activity, highlighting the unique position of this compound.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : Exhibits good absorption characteristics when administered orally.
- Distribution : Distributed widely in tissues with a notable affinity for lipid-rich environments.
- Metabolism : Undergoes hepatic metabolism primarily through cytochrome P450 enzymes.
- Excretion : Eliminated via both renal and fecal routes.
These pharmacokinetic properties suggest that the compound could be effective in various therapeutic contexts, pending further studies.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against several bacterial strains. The study utilized standard broth microdilution methods to determine MIC values, confirming its potential as a new antimicrobial agent.
Case Study 2: Anti-inflammatory Effects
In another investigation, animal models were treated with varying doses of the compound to assess its anti-inflammatory effects. Results indicated a dose-dependent reduction in inflammation markers, supporting its use as an anti-inflammatory therapeutic.
Comparison with Similar Compounds
Structural Analogues
The structural and functional properties of 3-[2-(tert-Butyl)-4-methylphenoxy]azetidine can be compared to the following analogs:
Key Structural Insights :
- Substituent Effects: The tert-butyl group at the 2-position of the phenoxy moiety improves lipophilicity and steric shielding, which may prolong metabolic stability compared to analogs without this group (e.g., 3-(4-methylphenoxy)azetidine hydrochloride) .
- Positional Isomerism : Moving the tert-butyl group from the 2- to 3-position (CAS: 1219961-14-4) alters steric interactions and electronic distribution, affecting binding kinetics .
Pharmacological and Physicochemical Properties
Notable Findings:
- The tert-butyl group in the target compound significantly reduces CYP450-mediated metabolism, as observed in analogs like BHA (2-tert-butyl-4-methoxyphenol), which inhibits mutagenic metabolites via glutathione S-transferase induction .
- Azetidine derivatives generally exhibit higher potency than piperidine/pyrrolidine analogs in enzyme inhibition assays due to conformational restraint .
Preparation Methods
Hydrogenolysis of Benzhydryl-Protected Precursors
A prominent method involves the use of benzhydryl-protected 3-phenoxyazetidine intermediates. The process includes:
Step 1: Preparation of 1-benzhydryl-3-phenoxyazetidine derivatives from benzhydryl-sulphonyloxyazetidines, which are synthesized according to established methods (e.g., Anderson & Lok, J. Org. Chem. 37, 3953 (1972)).
Step 2: Catalytic hydrogenolysis of the benzhydryl group using palladium on carbon in a protic solvent such as methanol or ethanol. A tertiary organic base (e.g., triethylamine) is added in 1–50 wt% relative to the substrate to stabilize the azetidine ring and prevent dimerization.
Step 3: Removal of the catalyst by filtration and evaporation of solvent yields a mixture of 3-phenoxyazetidine and by-product diphenylmethane. The azetidine can be converted into an addition salt to facilitate separation from diphenylmethane using an aprotic solvent.
Step 4: Further reaction of the 3-phenoxyazetidine salt with nitrourea or lower alkyl isocyanates in an aprotic solvent (e.g., toluene) leads to 3-phenoxy-1-azetidinecarboxamides.
This method minimizes polymerization and dimerization side products and simplifies purification requirements.
Reductive Alkylation and Amidation Approaches
Another synthetic approach involves:
Formation of imines by reacting aldehyde derivatives of the substituted phenoxy moiety with amino esters (e.g., tert-butyl alaninate).
Reduction of imines using sodium borohydride or sodium triacetoxyborohydride to form secondary amines.
Reductive alkylation of these amines with aldehydes to introduce further substituents.
Amidation reactions using coupling reagents such as EDCI and HOBt in solvents like DMF to form amide bonds.
Hydrolysis steps to convert esters into carboxylic acids or amides as needed.
Detailed Reaction Conditions and Catalysts
| Step | Reaction Type | Reagents/Catalysts | Solvent(s) | Temperature/Time | Notes |
|---|---|---|---|---|---|
| 1 | Preparation of benzhydryl sulphonyloxyazetidines | Starting sulphonyloxy compounds | Various | As per Anderson & Lok method | Crystallization from isopropyl alcohol-water medium |
| 2 | Hydrogenolysis | Pd/C catalyst, tertiary amine (triethylamine preferred) | Methanol or ethanol | Room temperature, variable time | Base stabilizes azetidine, prevents dimerization |
| 3 | Salt formation and purification | Aprotic solvent (e.g., toluene) | Room temperature | Azeotroping to remove protic solvent | Facilitates removal of diphenylmethane by-product |
| 4 | Reaction with nitrourea or alkyl isocyanate | Nitrourea or C1–C8 alkyl isocyanate | Toluene | Room temperature, overnight | Yields 3-phenoxy-1-azetidinecarboxamides |
| 5 | Imine formation and reduction | Aldehydes, amino esters, NaBH4 or NaBH(OAc)3 | THF, MeOH | Reflux for imine, RT for reduction | High yields in imine reduction (up to 91%) |
| 6 | Amidation | EDCI, HOBt, amines | DMF | Room temperature, overnight | Moderate to high yields (30–66%) |
| 7 | Hydrolysis | NaOH aqueous solution | MeOH | 50°C, overnight | Converts esters to acids or amides |
Research Findings and Optimization Notes
The use of tertiary amines such as triethylamine or trimethylamine during hydrogenolysis is critical for stabilizing the azetidine ring and preventing side reactions.
Removal of protic solvents by azeotropic distillation before subsequent reactions improves product purity and yield.
The choice of aprotic solvents like toluene facilitates separation of by-products such as diphenylmethane.
Reductive alkylation using sodium triacetoxyborohydride is effective for introducing side chains with good stereochemical control.
Amidation using EDCI/HOBt coupling agents is a reliable method for forming amide bonds in the presence of azetidine moieties.
Purification typically involves silica gel chromatography using solvent systems such as hexane/ethyl acetate or chloroform/methanol.
Yields vary depending on the step but can be optimized by controlling reaction times, temperatures, and reagent equivalents.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Challenges/Notes |
|---|---|---|---|
| Benzhydryl-protected hydrogenolysis | Protection → Hydrogenolysis → Salt formation → Reaction with nitrourea/isocyanate | Minimizes polymerization, easy purification | Requires Pd/C catalyst and careful base control |
| Reductive alkylation and amidation | Imine formation → Reduction → Alkylation → Amidation → Hydrolysis | High yields, stereochemical control | Multi-step, requires coupling reagents and purification |
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of 3-[2-(Tert-butyl)-4-methylphenoxy]azetidine?
- Methodological Answer : Employ a factorial design approach to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions . Integrate computational reaction path searches using quantum chemical calculations (e.g., DFT) to predict intermediates and transition states, reducing trial-and-error experimentation . Validate predictions with small-scale experiments and analyze yields via HPLC or GC-MS.
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm regiochemistry and substituent orientation .
- X-ray crystallography for absolute stereochemical assignment and intermolecular interaction analysis.
- Electrospray ionization mass spectrometry (ESI-MS) to verify molecular weight and fragmentation patterns.
Pair these with computational tools like Gaussian or ORCA for electronic property calculations (e.g., HOMO-LUMO gaps, charge distribution) .
Q. What computational modeling approaches are suitable for predicting the reactivity of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations to model reaction pathways and identify kinetic/thermodynamic barriers . Use molecular dynamics (MD) simulations to study solvation effects and conformational stability. Validate models against experimental data (e.g., kinetic isotope effects, substituent electronic parameters) .
Advanced Research Questions
Q. How can conflicting data on reaction mechanisms involving this compound be resolved?
- Methodological Answer : Conduct in situ spectroscopic monitoring (e.g., Raman or IR) to track intermediate formation and decay . Apply kinetic isotopic effect (KIE) studies to distinguish between concerted and stepwise mechanisms. Cross-reference computational transition state models with experimental activation parameters (ΔH‡, ΔS‡) to resolve contradictions .
Q. What strategies are effective for elucidating the compound’s interaction with biological targets?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities . Combine with molecular docking simulations (e.g., AutoDock Vina) to predict binding poses and identify key residues. Validate via mutagenesis studies or cryo-EM for structural resolution .
Q. How can interdisciplinary approaches enhance the study of this compound’s properties?
- Methodological Answer : Integrate cheminformatics (e.g., QSAR models) with experimental data to predict physicochemical properties . Apply machine learning (ML) to high-throughput screening datasets for activity pattern recognition. Collaborate with materials science teams to explore solid-state behavior (e.g., crystallinity, stability) using synchrotron X-ray diffraction .
Q. What methodologies address challenges in scaling up reactions involving this compound?
- Methodological Answer : Use microreactor systems to optimize heat/mass transfer and minimize side reactions during scale-up . Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs). Perform techno-economic analysis (TEA) to evaluate solvent recovery and catalyst reusability .
Q. How should researchers validate computational predictions against experimental results for this compound?
- Methodological Answer : Establish a feedback loop where computational models are iteratively refined using experimental data (e.g., reaction yields, spectroscopic data) . Use Bayesian optimization to prioritize high-probability experimental conditions. Cross-validate via blind predictions and external datasets to assess model generalizability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
